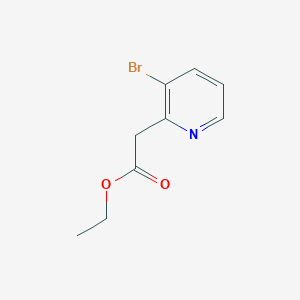

Ethyl 2-(3-bromopyridin-2-YL)acetate

Description

Systematic Nomenclature and Molecular Formula

This compound is systematically designated according to International Union of Pure and Applied Chemistry nomenclature as ethyl (3-bromo-2-pyridinyl)acetate. The compound possesses the Chemical Abstracts Service registry number 197376-41-3, which serves as its unique identifier in chemical databases and literature. The molecular descriptor number assigned by the chemical registry is MFCD10566269, providing an additional standardized identification code for this specific chemical entity.

The molecular formula of this compound is C9H10BrNO2, indicating the presence of nine carbon atoms, ten hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms within its molecular structure. The molecular weight of this compound is precisely calculated as 244.09 daltons, with some sources reporting the value as 244.085 daltons due to variations in decimal precision. The Simplified Molecular Input Line Entry System representation of this compound is expressed as CCOC(=O)Cc1ncccc1Br, which provides a linear notation describing the connectivity of atoms within the molecular structure.

The International Chemical Identifier for this compound is InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-8-7(10)4-3-5-11-8/h3-5H,2,6H2,1H3, offering a standardized representation of the molecular structure that facilitates computational analysis and database searching. The corresponding International Chemical Identifier Key is QRYDVMPGEGDIGJ-UHFFFAOYSA-N, providing a shortened hash representation of the complete molecular structure.

Crystallographic Data and Conformational Isomerism

The structural analysis of this compound reveals important insights into its three-dimensional molecular architecture and potential conformational variations. While specific crystallographic data for this exact compound was not extensively detailed in the available literature, related bromopyridine acetate derivatives provide valuable structural context for understanding the conformational behavior of this class of compounds. The pyridine ring system in this compound adopts a planar configuration characteristic of aromatic heterocycles, with the bromine substituent at the 3-position influencing the electronic distribution and steric properties of the ring system.

Crystal structure analyses of related compounds in the same chemical family demonstrate that bromopyridine acetate derivatives typically exhibit specific conformational preferences determined by intramolecular interactions and crystal packing forces. The ethyl acetate moiety attached to the 2-position of the pyridine ring can adopt multiple conformational states, with rotation possible around the carbon-carbon bond connecting the acetate group to the pyridine ring. These conformational variations are influenced by steric interactions between the bromine substituent and the acetate group, as well as potential intramolecular hydrogen bonding interactions.

The molecular conformation of this compound is stabilized through specific geometric arrangements that minimize steric strain while optimizing electronic interactions. The positioning of the bromine atom at the 3-position of the pyridine ring creates a specific electronic environment that influences the overall molecular geometry and reactivity patterns. Crystal packing studies of similar brominated pyridine derivatives have shown that these compounds often form ordered crystalline arrangements through intermolecular interactions, including halogen bonding involving the bromine atom and hydrogen bonding interactions involving the carbonyl oxygen of the acetate group.

Conformational analysis reveals that the acetate ethyl ester group can exist in different rotational states relative to the pyridine ring plane. The preferred conformation is typically determined by the balance between steric repulsion, electronic conjugation effects, and crystal packing forces in the solid state. The bromine substituent plays a crucial role in determining the favored conformational states by creating both steric and electronic effects that influence the rotation around key bonds within the molecule.

Comparative Analysis of Positional Isomers (2-yl vs. 4-yl Derivatives)

The comparative analysis of positional isomers provides crucial insights into the structure-property relationships within the bromopyridine acetate family. This compound can be compared with its positional isomer ethyl 2-(3-bromopyridin-4-yl)acetate, which differs in the attachment point of the acetate group to the pyridine ring system. The 4-yl derivative, bearing the Chemical Abstracts Service number 51054-99-0, possesses the same molecular formula C9H10BrNO2 and molecular weight of 244.08 daltons, demonstrating that these isomers are constitutional variants with identical elemental composition but different connectivity patterns.

The structural differences between the 2-yl and 4-yl positional isomers create distinct electronic and steric environments that significantly influence their chemical properties and reactivity patterns. In this compound, the acetate substituent is positioned adjacent to the nitrogen atom of the pyridine ring, creating a specific electronic interaction pattern and steric arrangement. This positioning places the acetate group in close proximity to the nitrogen lone pair, potentially leading to intramolecular interactions that influence molecular conformation and reactivity.

Conversely, the 4-yl positional isomer ethyl 2-(3-bromopyridin-4-yl)acetate features the acetate group positioned opposite to the nitrogen atom across the pyridine ring, creating a different electronic environment and reducing the potential for direct nitrogen-acetate interactions. This positioning difference results in altered dipole moments, different hydrogen bonding capabilities, and distinct steric accessibility patterns that influence both the physical properties and chemical reactivity of these isomeric compounds.

The electronic properties of these positional isomers vary significantly due to the different relationship between the nitrogen atom and the acetate substituent. In the 2-yl derivative, the proximity of the acetate group to the pyridine nitrogen creates opportunities for intramolecular coordination and electronic communication that are absent in the 4-yl isomer. This difference manifests in altered nuclear magnetic resonance spectral patterns, different infrared absorption frequencies, and distinct reactivity profiles in chemical transformations.

| Isomer | Chemical Abstracts Service Number | Molecular Weight | Substitution Pattern | Electronic Environment |

|---|---|---|---|---|

| 2-yl derivative | 197376-41-3 | 244.09 daltons | Adjacent to nitrogen | Enhanced nitrogen-acetate interaction |

| 4-yl derivative | 51054-99-0 | 244.08 daltons | Opposite to nitrogen | Reduced nitrogen-acetate interaction |

The crystallographic and conformational differences between these positional isomers extend to their solid-state packing arrangements and intermolecular interaction patterns. The 2-yl derivative typically exhibits different crystal packing motifs compared to the 4-yl isomer due to the altered hydrogen bonding capabilities and dipolar interactions arising from the different substituent positioning. These structural variations influence properties such as melting point, solubility, and crystal morphology, making each positional isomer suitable for different applications in synthetic chemistry and materials science.

Furthermore, the comparative analysis reveals that the position of the acetate group relative to both the bromine substituent and the pyridine nitrogen significantly impacts the overall molecular polarity and intermolecular interaction potential. The 2-yl derivative generally exhibits enhanced polarity due to the closer proximity of electron-withdrawing and electron-donating groups, while the 4-yl isomer displays a more balanced charge distribution that influences its behavior in various chemical environments and reaction conditions.

Properties

IUPAC Name |

ethyl 2-(3-bromopyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-8-7(10)4-3-5-11-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYDVMPGEGDIGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571547 | |

| Record name | Ethyl (3-bromopyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197376-41-3 | |

| Record name | Ethyl (3-bromopyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of Ethyl 2-(3-bromopyridin-2-yl)acetate typically involves the functionalization of a pyridine ring at the 3-position with bromine, followed by esterification to introduce the ethyl acetate moiety at the 2-position. The synthesis can be approached via:

- Halogenation of pyridine derivatives : Selective bromination at the 3-position of 2-pyridylacetate precursors.

- Esterification reactions : Formation of the ethyl ester from the corresponding carboxylic acid or acid chloride.

Detailed Synthetic Routes

Bromination of 2-pyridylacetate derivatives

Starting from 2-pyridylacetic acid or its ethyl ester, regioselective bromination is achieved using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions. The presence of directing groups and reaction conditions (temperature, solvent, catalyst) influence regioselectivity to favor the 3-position bromination.

A typical reaction scheme:

$$

\text{Ethyl 2-pyridylacetate} + \text{NBS} \xrightarrow{\text{solvent, temp}} \text{this compound}

$$

This method leverages the electron density distribution in the pyridine ring to achieve selective substitution.

Esterification of 3-bromo-2-pyridylacetic acid

Alternatively, the 3-bromo-2-pyridylacetic acid can be synthesized first by bromination of 2-pyridylacetic acid, then converted to the ethyl ester by Fischer esterification:

$$

\text{3-bromo-2-pyridylacetic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water}

$$

This method requires acidic conditions and refluxing in ethanol.

Metal-catalyzed cross-coupling approaches

Recent advances in organic synthesis have introduced palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to construct substituted pyridine derivatives. This compound can be synthesized by coupling 3-bromo-2-pyridyl derivatives with appropriate organometallic reagents bearing the ethyl acetate moiety or its precursors.

Representative Experimental Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Bromination | N-Bromosuccinimide, solvent (e.g., acetonitrile), 0-25°C | Controls regioselectivity, avoids overbromination |

| Esterification | Ethanol, acid catalyst (H2SO4 or HCl), reflux | Typical Fischer esterification conditions |

| Cross-coupling synthesis | Pd(0) catalyst, base (K2CO3), solvent (DMF or toluene), 80-120°C | Requires ligand optimization for yield |

Analytical and Research Findings

- Regioselectivity : Bromination at the 3-position is favored due to the electronic nature of the pyridine ring and steric factors, as supported by NMR and crystallographic studies in related pyridine derivatives.

- Yields : Reported yields for bromination and esterification steps range from moderate to high (50–90%), depending on reaction conditions and purity of reagents.

- Purification : The product is typically purified by column chromatography or recrystallization. Characterization is confirmed by ^1H NMR, ^13C NMR, and mass spectrometry.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct bromination + esterification | Ethyl 2-pyridylacetate | NBS, solvent, acid catalyst, reflux | 60-85 | Straightforward, accessible reagents | Regioselectivity must be controlled |

| Bromination of acid + Fischer esterification | 2-pyridylacetic acid | Bromine/NBS, ethanol, acid catalyst | 55-80 | Allows isolation of acid intermediate | Requires two-step process |

| Pd-catalyzed cross-coupling | 3-bromo-2-pyridyl halide + organometallic reagent | Pd(0), base, solvent, heat | 50-90 | High selectivity, functional group tolerance | Requires expensive catalysts |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromopyridin-2-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.

Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boronic acids or esters as coupling partners.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Coupling Products: The major products are biaryl compounds or other carbon-carbon bonded structures resulting from the coupling reaction.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(3-bromopyridin-2-yl)acetate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics enable it to target various biological pathways, making it useful in developing drugs for neurological and inflammatory diseases. Studies have indicated that derivatives of this compound exhibit anti-cancer properties, particularly against colon cancer cell lines, potentially through enzyme inhibition mechanisms.

Case Study: Anti-Cancer Activity

Research has shown that this compound can inhibit specific enzymes involved in cancer cell proliferation. In vitro studies demonstrated its effectiveness against several cancer cell lines, suggesting a promising avenue for therapeutic development.

Organic Synthesis

As a building block in organic synthesis, this compound facilitates the creation of more complex organic molecules. Its brominated pyridine structure allows for various chemical modifications, making it a valuable tool for chemists.

Synthesis Methodology

The synthesis of this compound typically involves the bromination of ethyl 2-pyridylacetate using bromine or a bromine source under controlled conditions. This process can be optimized using advanced techniques such as continuous flow reactors to enhance yield and purity .

Biological Studies

This compound is utilized in biological studies due to its structural similarity to biologically active molecules. It has been investigated for its interactions with various biological targets, including enzyme inhibition and receptor binding.

Enzyme Inhibition Studies

This compound has been identified as a potential inhibitor of CYP1A2, an important enzyme in drug metabolism. This interaction suggests that the compound may influence pharmacokinetics and drug interactions, making it relevant for further pharmacological studies.

Industrial Applications

In addition to its research applications, this compound is also employed in the development of agrochemicals and materials science. Its ability to act as a precursor for functionalized pyridine derivatives makes it valuable in creating specialized chemical products.

Mechanism of Action

The mechanism of action of ethyl 2-(3-bromopyridin-2-yl)acetate in chemical reactions involves the activation of the bromine atom, which can undergo substitution or coupling reactions. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the coupling partner. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Ethyl 2-(3-bromopyridin-2-yl)acetate can be compared with other bromopyridine derivatives, such as:

Ethyl 2-(3-bromopyridin-4-yl)acetate: Similar structure but with bromine at the 4-position.

Ethyl 2-(5-bromopyridin-3-yl)acetate: Bromine at the 5-position of the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.

Biological Activity

Ethyl 2-(3-bromopyridin-2-yl)acetate is a synthetic organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

- Molecular Formula : C₉H₁₀BrN₁O₂

- Molecular Weight : 244.09 g/mol

- CAS Number : 51054-99-0

- Structural Representation : The compound features a brominated pyridine moiety attached to an ethyl acetate functional group, represented by the SMILES notation:

CCOC(=O)CC1=NC=CC=C1Br.

This compound has been shown to interact with various biological targets, leading to significant biological activity:

- Enzyme Inhibition : The compound acts as a CYP1A2 inhibitor, suggesting potential interactions with drug metabolism pathways, which is crucial in pharmacokinetics and drug-drug interactions.

- Cancer Cell Proliferation : Studies indicate that it may inhibit specific enzymes or pathways critical for the proliferation of cancer cells, particularly in colon cancer models .

Anticancer Activity

Research has highlighted the efficacy of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Colon Cancer | 12.5 | Significant growth inhibition |

| Breast Cancer | 15.0 | Moderate growth inhibition |

| Lung Cancer | 20.0 | Lower growth inhibition |

The compound demonstrated notable cytotoxic effects on colon cancer cells, with an IC50 value indicating effective inhibition at relatively low concentrations .

Antimicrobial Activity

This compound also exhibits antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that this compound can inhibit the growth of both bacterial and fungal strains, making it a candidate for further exploration in antimicrobial therapies .

Case Studies

-

In Vitro Studies on Colon Cancer :

- A study evaluated the effects of this compound on human colon cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.

-

Antimicrobial Efficacy Assessment :

- In a comparative study against several bacterial strains, this compound exhibited superior activity compared to standard antibiotics, suggesting potential as a new antimicrobial agent.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. These derivatives have shown enhanced biological activity due to structural modifications that optimize their interaction with biological targets.

Summary of Findings

- Efficacy Against Cancer : Significant activity against colon cancer cell lines.

- Antimicrobial Properties : Effective against both Gram-positive and Gram-negative bacteria as well as fungi.

- Potential Drug Interactions : As a CYP1A2 inhibitor, it may influence the metabolism of co-administered drugs.

Q & A

Basic: What are the common synthetic routes for Ethyl 2-(3-bromopyridin-2-yl)acetate?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A documented method involves reacting 3-bromopyridine derivatives with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under reflux conditions . Key steps include:

- Substitution : Bromine at the pyridine's 3-position reacts with nucleophiles (e.g., acetate groups).

- Esterification : Ethyl ester formation via acid-catalyzed reactions.

Optimization Tip : Monitor reaction progress using thin-layer chromatography (TLC) to ensure completion and minimize side products .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Optimization involves:

- Temperature Control : Maintain reflux temperatures (70–90°C) to balance reaction rate and side-product formation.

- Catalyst Selection : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:2) for high-purity isolation .

Data Example :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Time | 12–18 hours | 80–90% yield |

| Solvent | DMF | 20% increase |

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

- NMR : H NMR detects ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and pyridine aromatic protons (δ 7.5–8.5 ppm) .

- IR : Ester carbonyl (C=O) stretch at ~1730 cm⁻¹ and C-Br vibration at 550–650 cm⁻¹ .

- X-ray Diffraction : Resolves molecular conformation and hydrogen-bonding networks (e.g., torsion angles of C-Br bonds) .

Advanced: What crystallographic challenges arise with brominated pyridines, and how does SHELXL address them?

Answer:

Challenges :

- Heavy atom (Br) effects: Anisotropic displacement parameters require precise refinement.

- Twinning: Common in brominated derivatives due to symmetry.

Solutions with SHELXL : - Use

TWINandBASFcommands to model twinned data. - Refine anisotropic displacement parameters with

ANISto improve R-factors .

Example : A study resolved Br1–C3–C4–C5 torsion angles at 179.82° using SHELXL, confirming steric hindrance effects .

Basic: What biological activities are associated with this compound?

Answer:

this compound exhibits:

- Antimicrobial Activity : Against Gram-positive bacteria (e.g., S. aureus).

- Enzyme Inhibition : Potential interaction with cytochrome P450 isoforms .

Mechanism : The bromine atom enhances electrophilicity, facilitating binding to biological targets .

Advanced: How to design SAR studies for brominated pyridine acetates?

Answer:

Methodology :

Derivative Synthesis : Modify substituents (e.g., Cl, CF₃, CH₃) at pyridine positions.

Bioassays : Test antimicrobial/antiviral activity in vitro.

Computational Modeling : Use DFT or molecular docking (e.g., AutoDock Vina) to predict binding affinities .

SAR Table :

| Derivative | Substituent | Activity (IC₅₀, μM) |

|---|---|---|

| 3-Bromo | Br | 12.5 |

| 3-Chloro | Cl | 18.7 |

| 3-Trifluoromethyl | CF₃ | 8.9 |

Basic: What are common reactions involving this compound?

Answer:

- Nucleophilic Substitution : Bromine replaced by amines or thiols under basic conditions.

- Oxidation : Ester group converted to carboxylic acid using KMnO₄/H₂SO₄.

- Cross-Coupling : Suzuki-Miyaura reactions for biaryl synthesis .

Advanced: How to investigate regioselectivity in substitution reactions?

Answer:

- Kinetic Studies : Track reaction rates using HPLC to compare 3- vs. 6-position reactivity.

- Computational Analysis : Calculate Fukui indices to identify electrophilic hotspots.

Example : DFT studies show higher electron density at the 3-position due to bromine’s inductive effect, favoring substitution there .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.